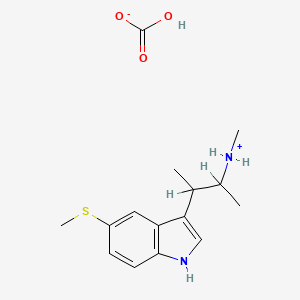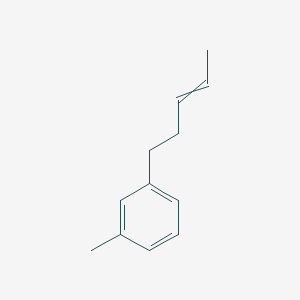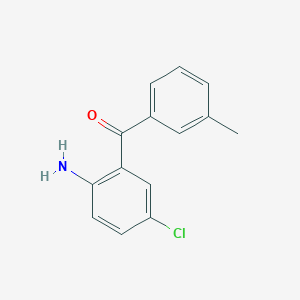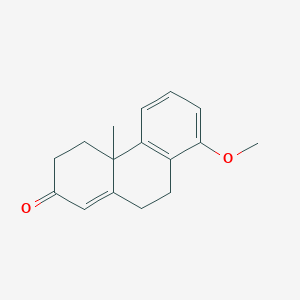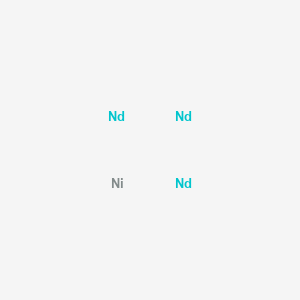
Neodymium--nickel (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium–nickel (3/1) is a compound formed by the combination of neodymium and nickel in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. Neodymium is a rare earth element known for its magnetic properties, while nickel is a transition metal with excellent catalytic and conductive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium–nickel (3/1) can be synthesized through various methods. One common approach involves dissolving neodymium(III) oxide and nickel(II) oxide in nitric acid, followed by heating the mixture in an oxygen atmosphere . Another method includes pyrolyzing a mixture of nickel nitrate and neodymium nitrate . These processes typically require high temperatures and controlled environments to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (3/1) often involves large-scale pyrolysis or high-temperature synthesis techniques. These methods are optimized for efficiency and yield, ensuring the consistent production of high-purity compounds. The use of advanced equipment and stringent quality control measures is crucial in industrial production to maintain the desired properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Neodymium–nickel (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions where neodymium and nickel are oxidized to form oxides. Reduction reactions may involve the reduction of neodymium and nickel ions to their metallic states.
Common Reagents and Conditions: Common reagents used in reactions involving neodymium–nickel (3/1) include nitric acid, hydrogen gas, and various organic solvents. Reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired chemical transformations.
Major Products: The major products formed from reactions involving neodymium–nickel (3/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield neodymium oxide and nickel oxide, while reduction reactions may produce metallic neodymium and nickel.
Aplicaciones Científicas De Investigación
Neodymium–nickel (3/1) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes . In materials science, it is employed in the development of advanced materials with unique magnetic and conductive properties . In biology and medicine, neodymium–nickel (3/1) is explored for its potential use in medical imaging and targeted drug delivery systems . Additionally, its unique properties make it valuable in the electronics industry for the development of high-performance electronic components .
Mecanismo De Acción
The mechanism by which neodymium–nickel (3/1) exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. For instance, in catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact and transform . In electronic applications, its conductive properties enable efficient electron transfer, enhancing the performance of electronic devices . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
- Neodymium nickelate (NdNiO3)
- Neodymium-doped nickel ferrite (NiNdFe2O4)
- Neodymium strontium nickel oxide (Nd0.8Sr0.2NiO2)
Comparison: Neodymium–nickel (3/1) is unique due to its specific ratio of neodymium to nickel, which imparts distinct properties compared to other similar compounds. For example, neodymium nickelate (NdNiO3) exhibits metal-insulator transitions and is used in electronic applications . Neodymium-doped nickel ferrite (NiNdFe2O4) is known for its magnetic properties and is used in microwave absorption applications . Neodymium strontium nickel oxide (Nd0.8Sr0.2NiO2) has been studied for its superconducting properties . The unique combination of neodymium and nickel in a 3:1 ratio provides a balance of magnetic, catalytic, and conductive properties, making neodymium–nickel (3/1) a versatile compound for various applications.
Propiedades
Número CAS |
12362-98-0 |
|---|---|
Fórmula molecular |
Nd3Ni |
Peso molecular |
491.42 g/mol |
Nombre IUPAC |
neodymium;nickel |
InChI |
InChI=1S/3Nd.Ni |
Clave InChI |
LFXNNXJHECUKTI-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Nd].[Nd].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


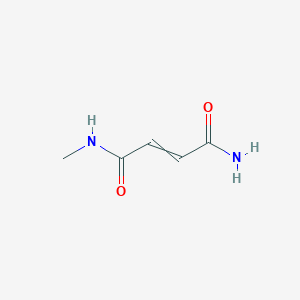
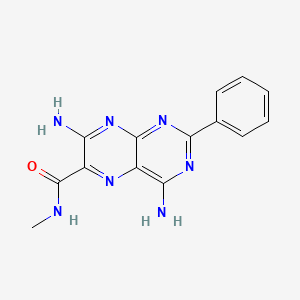
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
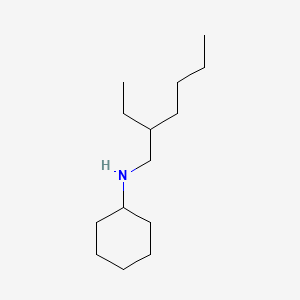
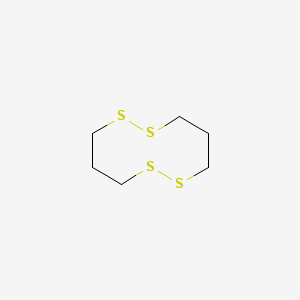
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


